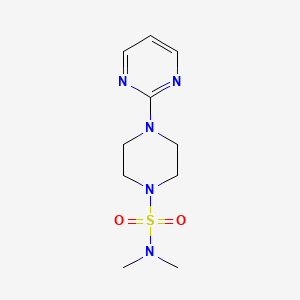

n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-pyrimidin-2-ylpiperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O2S/c1-13(2)18(16,17)15-8-6-14(7-9-15)10-11-4-3-5-12-10/h3-5H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNYTTPYTYHSJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Pyrimidine Precursors

The pyrimidine ring serves as the core structure, with 2-chloropyrimidine derivatives being the most common starting materials. In the method described by Martyn et al., 2-chloro-N-ethyl-6-methylpyrimidin-4-amine undergoes nucleophilic substitution with tert-butyl piperazine-1-carboxylate under microwave irradiation (100°C, 30 min), achieving 85% yield of the Boc-protected intermediate. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane liberates the free piperazine, which reacts with dimethylsulfamoyl chloride in tetrahydrofuran (THF) to install the sulfonamide group.

Sulfonamidation Strategies

The sulfonamide moiety is introduced via reaction of the piperazine intermediate with sulfonyl chlorides. Patent US3132139A details the use of 4-fluorobenzenesulfonyl chloride in dichloromethane with triethylamine as a base, yielding 32–55% of the target compound after 24 hours. Alternative approaches employ N,N-dimethylsulfamoyl chloride, which directly introduces the dimethylsulfonamide group without requiring additional methylation steps.

Reaction Optimization and Catalysis

Microwave-Assisted Synthesis

Comparative studies demonstrate that microwave irradiation significantly enhances reaction efficiency. For instance, coupling 2-chloropyrimidine with piperazine derivatives under microwave conditions (100°C, 30 min) achieves 85% yield, whereas conventional heating (reflux in ethanol, 12 hours) yields only 45–60%. This method reduces side reactions such as pyrimidine ring decomposition.

Solvent and Base Selection

Polar aprotic solvents like dimethylformamide (DMF) and THF are preferred for sulfonamidation due to their ability to stabilize transition states. Triethylamine is the most effective base, neutralizing HCl byproducts and preventing sulfonamide hydrolysis. Patent US9199944B2 notes that substituting triethylamine with potassium carbonate reduces yields by 20–30%, likely due to incomplete deprotonation of the piperazine nitrogen.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane (3:7) or methanol/dichloromethane (1:9) gradients. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >95% purity.

Spectroscopic Confirmation

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized under specific conditions.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.

Substitution: Bases like DIPEA and solvents like isopropanol are commonly used.

Major Products:

Oxidation: Oxidized sulfonamide derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide exhibits notable antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacteria, making it a candidate for the development of new antimicrobial therapies. The mechanism of action is primarily attributed to its ability to interfere with specific enzymes or pathways within microorganisms, thereby inhibiting their growth .

Antifungal Properties

The compound has been studied for its antifungal activity, particularly against pathogens such as Candida albicans. Its structural components, including the triazole moiety derived from related compounds, enhance its efficacy against fungal infections . Table 1 summarizes the antifungal activity of related compounds:

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide | 250 | Candida albicans |

| Related Triazole Derivative | 6.5 | Escherichia coli |

Antioxidant Properties

Recent studies have highlighted the multifunctional antioxidant capabilities of n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide. Analog compounds have been synthesized to enhance its free radical scavenging activity and chelation properties, targeting reactive oxygen species (ROS) linked to various age-related diseases . The potential therapeutic benefits include:

- Protection against oxidative stress.

- Modulation of cellular responses during stress conditions.

Cancer Research

The compound has also drawn attention in cancer research due to its potential as an anticancer agent. Its ability to modulate key cellular pathways involved in tumor growth and proliferation has been investigated. For instance, studies have shown that certain derivatives can inhibit epidermal growth factor receptor (EGFR) phosphorylation, which is crucial in cancer cell signaling .

Synthesis and Structural Modifications

The synthesis of n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide typically involves nucleophilic substitutions and electrophilic aromatic substitutions. The structural modifications can lead to distinct biological activities and improved pharmacokinetics . Here are some notable analogs:

| Analog Name | Structural Features | Unique Aspects |

|---|---|---|

| Hydroxymethyl Derivative | Contains hydroxymethyl group | Enhanced solubility and bioavailability |

| Propyl Chain Sulfonamide | Sulfonamide linked to propyl chain | Broader therapeutic potential |

| Hydroxyethyl Substituent | Hydroxyethyl substituent | Different pharmacokinetic profile |

Case Studies and Research Findings

Several studies have documented the effectiveness of n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide in various applications:

- Study on Antimicrobial Activity : A comprehensive investigation demonstrated that the compound significantly inhibited bacterial growth in vitro, suggesting its potential utility in treating infections caused by resistant strains .

- Research on Antioxidant Mechanisms : A series of analogs were synthesized that exhibited dual mechanisms of action against ROS, indicating a promising approach for treating oxidative stress-related disorders .

Mechanism of Action

The mechanism of action of n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Compound 1 has been modified to create analogs with improved antioxidant or chelating capabilities. Key derivatives include:

Key Insights :

- The 5-hydroxypyrimidine group in JHX-1 and JHX-2 increases FRS activity by 5-fold compared to α-tocopherol, as 5-pyrimidinols efficiently neutralize alkyl and peroxy radicals .

- 3,5-Dioxo-piperazine (JHX-3, JHX-4) introduces chelating carbonyl groups, enhancing affinity for Cu⁺/Fe²⁺ ions critical in Fenton reaction mitigation .

Metal Ion Binding Affinities

Electrospray ionization mass spectrometry (ESI-MS) studies reveal distinct ion-binding profiles:

Contradiction Note: reports Cu⁺ > Cu²⁺ > Fe²⁺ > Fe³⁺, while suggests Cu⁺ = Cu²⁺ > Fe²⁺ = Fe³⁺ for JHX-3. This discrepancy may arise from experimental conditions or structural variations.

In Vitro Efficacy in Cell Models

Studies in human lens epithelial (HLE), retinal pigmented epithelial (RPE), and hippocampal astrocyte cells demonstrate:

| Compound | Protection Against H₂O₂ | Protection Against Fenton Reaction | Glutathione Preservation |

|---|---|---|---|

| Compound 1 | Moderate | Limited | Partial |

| JHX-1 (FRS) | High | Limited | High |

| JHX-3 (CHL) | Moderate | High | Moderate |

| JHX-4 (FRS+CHL) | High | High | High |

Mechanistic Notes:

Biodistribution Profiles

Oral administration in Sprague Dawley rats (0.05% in chow) revealed tissue-specific distribution:

| Compound | Ocular Uptake | Neural Uptake | Visceral Uptake |

|---|---|---|---|

| Compound 1 | Moderate | Low | High |

| JHX-2 (FRS+CHL) | High | Moderate | Moderate |

| JHX-4 (FRS+CHL) | High | High | Low |

Implications : JHX-4’s enhanced ocular and neural bioavailability makes it a superior candidate for treating AMD and AD .

Biological Activity

n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide (referred to as DMPPS) is a sulfonamide compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

DMPPS features a piperazine ring, a pyrimidine moiety, and a sulfonamide group. Its chemical formula is . The structural components contribute to its interactions with various biological targets, enhancing its pharmacological potential.

1. Antifungal Activity

DMPPS has demonstrated antifungal properties against pathogens such as Aspergillus fumigatus and Candida albicans. The presence of the triazole moiety in structurally similar compounds is known to enhance antifungal activity, suggesting that DMPPS may also possess similar properties due to its pyrimidine component .

2. Antibacterial Activity

Research indicates that DMPPS exhibits antibacterial effects, particularly against resistant strains of bacteria like Staphylococcus aureus. This is critical given the rising resistance to conventional antibiotics . The compound's ability to inhibit bacterial growth makes it a candidate for further development in antimicrobial therapies.

3. Antiviral Activity

Studies have identified DMPPS analogs as potent inhibitors of chikungunya virus (CHIKV) in vitro. The modifications in the pyrimidine structure significantly enhanced antiviral activity, indicating the importance of structural optimization in drug design .

4. Antioxidant Properties

Analogs of DMPPS have been synthesized with multifunctional characteristics that include free radical scavenging abilities. These compounds target reactive oxygen species (ROS), which are implicated in various age-related diseases . The dual mechanism of action offers potential therapeutic benefits over single-target drugs.

The biological activity of DMPPS is largely attributed to its interaction with specific enzymes and receptors involved in metabolic pathways. Molecular docking studies suggest that it can effectively bind to cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, the compound's ability to inhibit protein targets associated with disease processes enhances its therapeutic profile.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Process | Observed Effect |

|---|---|---|

| Antifungal | Aspergillus fumigatus | Inhibition of growth |

| Antibacterial | Staphylococcus aureus | Resistance modulation |

| Antiviral | Chikungunya Virus | Potent inhibition in vitro |

| Antioxidant | Reactive Oxygen Species (ROS) | Scavenging and protective effects |

Notable Research Contributions

- Antifungal Study : A study highlighted the efficacy of DMPPS analogs against fungal pathogens, emphasizing the need for further exploration into its structure-activity relationship .

- Antiviral Research : Research focusing on DMPPS analogs indicated significant antiviral activity against CHIKV, showcasing the potential for developing new antiviral agents .

- Oxidative Stress : Investigations into multifunctional DMPPS derivatives revealed their ability to combat oxidative stress-related disorders through dual-action mechanisms .

Q & A

Advanced Research Question

- DFT : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, the sulfonamide group’s electron-deficient nature may influence π-π stacking with aromatic residues in target proteins .

- Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Focus on hydrogen bonding between the sulfonamide and active-site residues (e.g., Lys or Asp) .

How should conflicting bioactivity data across studies be resolved?

Advanced Research Question

Discrepancies in IC values or efficacy may arise from:

- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) to ensure reproducibility .

- Cell Line Variability : Use isogenic cell lines and validate target expression via Western blot .

- Metabolic Stability : Compare results from hepatic microsome assays (e.g., human vs. rodent) to identify species-specific differences .

What analytical methods validate the compound’s purity and stability under storage?

Basic Research Question

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (ACN:water, 70:30) to monitor degradation products .

- TGA/DSC : Assess thermal stability (decomposition >200°C indicates suitability for long-term storage) .

- Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks to identify vulnerable functional groups .

How can computational modeling predict the compound’s pharmacokinetic properties?

Advanced Research Question

- ADME Prediction : Tools like SwissADME estimate logP (~2.5), suggesting moderate lipophilicity. The sulfonamide group may reduce BBB penetration but enhance solubility .

- CYP450 Inhibition : Screen for interactions using homology models of cytochrome enzymes (e.g., CYP3A4) to mitigate drug-drug interaction risks .

What crystallographic techniques determine the compound’s 3D structure?

Advanced Research Question

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: MeOH/EtOAc). Refinement with SHELXL reveals bond angles and torsion stresses, critical for understanding conformational flexibility .

- Powder XRD : Compare experimental and simulated patterns to detect polymorphs .

How can in vivo toxicity be assessed preclinically?

Advanced Research Question

- Acute Toxicity : Dose rodents (e.g., 50–500 mg/kg) and monitor for 14 days (LD calculation) .

- Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays .

- Cardiotoxicity : Use hERG channel inhibition assays to evaluate arrhythmia risk .

What formulation strategies address the compound’s solubility limitations?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.